molecular formula C10H12 B8590593 1-Phenyl-1-methylcyclopropane CAS No. 2214-14-4

1-Phenyl-1-methylcyclopropane

Cat. No. B8590593
M. Wt: 132.20 g/mol
InChI Key: OGUNTYRKFMVMLS-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of ZnEt2 (165 mL, 169 mmol) in DCM (160 mL) at 0° C. was added a solution of TFA (6.5 mL, 85 mmol) in DCM (80 mL) dropwise and the mixture was stirred at 0° C. for 30 min. Then to above mixture was added CH2I2 (6.6 mL, 85 mmol) in DCM (80 mL) dropwise and the mixture was stirred at 0° C. for 20 min, followed by adding dropwise a solution of prop-1-en-2-ylbenzene (5.0 g, 42.3 mmol) in DCM (80 mL). The mixture was stirred at rt for 30 min, quenched by brine (100 mL), extracted with DCM (2×100 mL) and the combined organic layers were dried over Na2SO4, filtered, concentrated and purified by CC (PE/EA=1/0 to 100/1) to afford compound P43a (3.4 g, 60%) as a yellow oil.
Name
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Zn](CC)[CH2:2]C.C(O)(C(F)(F)F)=O.C(I)I.[CH2:16]=[C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:18]>C(Cl)Cl>[CH3:16][C:17]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:2][CH2:18]1

Inputs

Step One
Name
Quantity
165 mL
Type
reactant
Smiles
[Zn](CC)CC
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(I)I
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C=C(C)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (PE/EA=1/0 to 100/1)
CUSTOM
Type
CUSTOM
Details
to afford compound P43a (3.4 g, 60%) as a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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